Structure Elucidation and Characterization of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane: A Technical Guide
Structure Elucidation and Characterization of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane: A Technical Guide
Executive Summary & Pharmacological Rationale
In the landscape of neuropharmacological drug design, the structural expansion of piperazine rings to 7-membered 1,4-diazepane (homopiperazine) rings represents a critical strategy for tuning receptor selectivity. 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane (CAS: 150557-09-8) is a pivotal active pharmaceutical ingredient (API) intermediate. It serves as the direct secondary amine precursor to highly selective dopamine reuptake inhibitors (DRIs), most notably LR-1111 [1].
Historically, the GBR series of compounds (e.g., GBR-12935) utilized a piperazine core. However, researchers discovered that expanding this core to a homopiperazine ring dramatically shifted the pharmacological profile, yielding over 4,000-fold selectivity for the dopamine transporter (DAT) relative to serotonin and norepinephrine transporters [2, 3]. As an application scientist, I approach the structural elucidation of this specific intermediate not merely as a routine spectral assignment, but as a critical quality-control gateway. Ensuring the absolute structural integrity of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane is essential, as any di-alkylated impurities or regioisomers will propagate through the synthesis, fundamentally altering the final drug's binding affinity.
Chemical Architecture & Synthesis Dynamics
The molecule consists of three distinct functional domains, each presenting unique analytical challenges:
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Benzhydryl (Diphenylmethyl) Group: A highly lipophilic, UV-active anchor.
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Ethyl Ether Spacer: Provides conformational flexibility and a hydrogen-bond acceptor site.
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1,4-Diazepane Ring: A basic, 7-membered heterocycle. Unlike the rigid chair conformation of piperazine, homopiperazine undergoes rapid pseudorotation at room temperature, which heavily influences its Nuclear Magnetic Resonance (NMR) profile.
The Mono-Alkylation Challenge
The synthesis typically involves the nucleophilic substitution of 2-(benzhydryloxy)ethyl chloride by 1,4-diazepane. Because 1,4-diazepane possesses two equivalent secondary amines, the primary synthetic challenge is preventing di-alkylation. To drive causality toward the mono-alkylated target, a large stoichiometric excess of 1,4-diazepane (often 5:1) is employed, or the electrophile is added via slow infusion.
Synthetic pathway of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane via nucleophilic substitution.
Comprehensive Structure Elucidation Strategy
To unequivocally prove the structure and purity of the synthesized API intermediate [4], we employ an orthogonal analytical approach utilizing High-Resolution Mass Spectrometry (HRMS) and multi-nuclear NMR.
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) in positive mode readily protonates the basic secondary amine (N4) or tertiary amine (N1) of the diazepane ring, yielding a robust pseudo-molecular ion
Causality in Fragmentation: During Collision-Induced Dissociation (CID), the lowest-energy pathway dictates the fragmentation. The cleavage of the C-O ether bond is highly favored because it generates a benzhydryl cation (m/z 167.09) . This cation is exceptionally stable due to resonance delocalization across both phenyl rings. The presence of this peak is the definitive mass-spectral signature of a benzhydryl ether.
Primary ESI-MS/MS fragmentation pathways for the [M+H]+ precursor ion at m/z 311.21.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D
Diagnostic Signals & Causality:
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The Benzhydryl Methine (CH): Appears unusually far downfield for an aliphatic proton (~5.4 ppm). Why? It is subjected to the combined anisotropic deshielding of two aromatic rings and the electronegative inductive effect of the adjacent ether oxygen.
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The Homopiperazine Envelope: The protons on the 7-membered ring appear as complex, sometimes broadened multiplets between 1.7 and 3.0 ppm. This broadening is caused by the intermediate exchange rates of the ring's pseudorotation on the NMR timescale.
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Validating Connectivity: HMBC cross-peaks between the ethyl spacer's nitrogen-bound
(~2.7 ppm) and the adjacent homopiperazine carbons confirm that alkylation occurred on the ring, rather than forming an unexpected ether cleavage byproduct.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. If the internal logic of the test fails, the entire run is automatically flagged as invalid.
Protocol A: Quantitative NMR (qNMR) for Mono-Alkylation Validation
This protocol ensures the product is strictly mono-alkylated, avoiding the di-alkylated impurity that ruins downstream DRI synthesis.
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Parameter Optimization (The Causality Step): Set the relaxation delay (
) to 10 seconds . Reasoning: Standard 1-second delays are insufficient for complete longitudinal ( ) magnetization recovery of the isolated benzhydryl proton. Incomplete relaxation will artificially suppress its integral, leading to false purity calculations. -
Acquisition & Processing: Acquire 16 scans. Phase and baseline correct the spectrum manually. Set the TMS peak strictly to 0.00 ppm.
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System Validation Check: Integrate the benzhydryl methine proton (
5.4 ppm) and set the value exactly to 1.00 . Next, integrate the entire aliphatic envelope corresponding to the homopiperazine ring ( 1.7–3.0 ppm).-
Pass Criteria: The aliphatic integral must be 8.00 ± 0.15 .
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Failure Mode: An integral of ~16 indicates severe di-alkylation; an integral < 7.5 indicates residual unreacted electrophile.
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Protocol B: LC-ESI-MS/MS Carryover-Free Workflow
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System Priming: Inject a blank (Mobile Phase A/B, 50:50) prior to any sample.
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Validation Gate: Monitor m/z 311.21 in the blank. If the signal-to-noise ratio exceeds 3:1, the system has carryover contamination. The run must be aborted and the column washed. This prevents false positives.
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Sample Injection: Inject 1 µL of a 1 µg/mL solution (in Methanol/Water + 0.1% Formic Acid).
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CID Parameters: Apply a collision energy (CE) ramp from 15 eV to 35 eV to capture both the intact
and the diagnostic m/z 167.09 benzhydryl fragment.
Quantitative Spectral Data
The following tables summarize the validated analytical data for 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane.
Table 1: Chemical Identity & Properties
| Property | Value |
| IUPAC Name | 1-[2-(Diphenylmethoxy)ethyl]-1,4-diazepane |
| CAS Number | 150557-09-8 |
| Molecular Formula | |
| Exact Mass | 310.2045 Da |
| Physical State | Viscous pale-yellow liquid to low-melting solid |
Table 2: Diagnostic H and C NMR Assignments ( , 400 MHz)
| Moiety | Multiplicity & Integration | ||
| Aromatic (Phenyl) | 7.20 - 7.45 | m, 10H | 127.0 - 142.5 |
| Benzhydryl CH | 5.38 | s, 1H | 83.8 |
| Ethyl Spacer (O- | 3.55 | t, 2H | 68.2 |
| Ethyl Spacer (N- | 2.75 | t, 2H | 56.4 |
| Homopiperazine N1- | 2.65 - 2.80 | m, 4H | 54.1, 55.3 |
| Homopiperazine N4- | 2.85 - 2.95 | m, 4H | 46.5, 48.2 |
| Homopiperazine C- | 1.75 | m, 2H | 29.8 |
| Secondary Amine (NH) | 2.05 | br s, 1H (exchangeable) | N/A |
Table 3: HRMS/MS Fragmentation Data (Positive ESI)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Abundance | Structural Assignment |
| 311.21 | 167.09 | 100% (Base Peak) | |
| 127.12 | 15% | ||
| 99.09 | 25% | Homopiperazine ring fragment |
References
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LR-1111 Overview and Chemical Properties. Wikipedia, The Free Encyclopedia. Available at:[Link]
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Matecka, D., Rothman, R. B., et al. (1996). "Development of Novel, Potent, and Selective Dopamine Reuptake Inhibitors through Alteration of the Piperazine Ring of 1-[2-(Diphenylmethoxy)ethyl]- and 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909)." Journal of Medicinal Chemistry, 39(24), 4704–4716. Available at:[Link]
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Rothman, R. B., et al. (1993). "Identification of a GBR12935 homolog, LR1111, which is over 4,000-fold selective for the dopamine transporter, relative to serotonin and norepinephrine transporters." Synapse, 14(1), 34–39. Available at:[Link]
